molecular formula C14H18ClN3O B2576708 2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 1097490-74-8

2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No.: B2576708
CAS No.: 1097490-74-8
M. Wt: 279.77
InChI Key: JBAVNQXTLUTFDJ-UHFFFAOYSA-N
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Description

2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide ( 730950-03-5) is a chemical compound with the empirical formula C8H13ClN2O and a molecular weight of 188.65 . This acetamide derivative is offered for research purposes to investigate the properties and applications of structurally related compounds. Molecules containing the acetamide functional group are prevalent in various scientific fields due to their presence in many biologically active substances . In particular, heterocyclic amide derivatives have been synthesized and studied for their significant antimicrobial and antioxidant activities . Furthermore, analogous phenoxy acetamide and related structures have been documented as valuable intermediates or core structures in medicinal chemistry research for developing new pharmaceutical compounds and in the formulation of agrochemical compositions . Researchers may utilize this compound as a building block in organic synthesis or as a model structure in structure-activity relationship (SAR) studies. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O/c1-10(2)14(3,9-16)18-13(19)8-17-12-7-5-4-6-11(12)15/h4-7,10,17H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAVNQXTLUTFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves the reaction of 2-chloroaniline with an appropriate acylating agent, followed by the introduction of the cyano and methylbutan-2-yl groups. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The specific details would depend on the industrial setup and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different set of products compared to reduction or substitution.

Scientific Research Applications

2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of other compounds.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing specific biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

Key Structural Features of Target Compound :
  • 2-Chloroanilino group: Provides electron-withdrawing effects and steric hindrance at the ortho position.
  • Branched N-substituent: 2-Cyano-3-methylbutan-2-yl group introduces a nitrile (polar) and tertiary carbon (steric bulk).
Comparison with Analogous Compounds :
Compound Name Substituents on Acetamide Nitrogen Phenyl Ring Substituents Key Functional Groups Molecular Weight (g/mol) Inferred Properties/Applications
Target Compound 2-Cyano-3-methylbutan-2-yl 2-Chloro Nitrile, Amide ~265.7 (estimated) Potential agrochemical/pharma use
2-({4-Allyl-5-[(3-Chloroanilino)Methyl]-4H-1,2,4-Triazol-3-yl}Sulfanyl)-N-(2-Methylphenyl)Acetamide 2-Methylphenyl 3-Chloro, Triazole-Sulfanyl Triazole, Sulfur Higher (due to triazole) Enhanced metal-binding or pesticidal
Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide) Methoxymethyl 2,6-Diethyl Ether 269.8 Herbicide (lipid synthesis inhibition)
N-(2-Anilinophenyl)-2-Chloroacetamide 2-Anilinophenyl None Secondary Amine 274.7 Intermediate in organic synthesis
2-Chloro-N-(2-Cyanoethyl)-N-Methylacetamide 2-Cyanoethyl, Methyl 2-Chloro Nitrile 236.7 Agrochemical precursor

Functional Group Impact on Properties

However, they may reduce metabolic stability due to susceptibility to enzymatic hydrolysis.

Branched vs.

Chlorine Position on Anilino Ring: The 2-chloro substitution in the target compound creates steric hindrance near the amide bond, which may influence conformational flexibility and receptor binding compared to 3-chloro analogs (e.g., ).

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